molecular formula C19H27F3N4S B2800923 1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2034611-22-6

1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2800923
CAS No.: 2034611-22-6
M. Wt: 400.51
InChI Key: RMYDTXNFBGDQSL-UHFFFAOYSA-N
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Description

1-[1-(Thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine ( 2034611-22-6) is a chemical compound with the molecular formula C19H27F3N4S and a molecular weight of 400.50 g/mol . This complex molecule features a piperazine core, a structural motif frequently employed in medicinal chemistry to optimize the physicochemical properties of bioactive molecules and serve as a scaffold for arranging pharmacophoric groups . The specific structure incorporates a piperidine substitution and a trifluoromethylpyridine moiety. The trifluoromethyl group is a common feature in agrochemical and pharmaceutical agents due to its ability to influence a compound's conformation, metabolic stability, and membrane permeability . Piperazine-containing compounds are found in a wide range of FDA-approved therapeutics, including kinase inhibitors, receptor modulators, and antiviral agents, highlighting the versatility of this chemical scaffold in drug discovery . Furthermore, recent research into structurally related trifluoromethylpyridine piperazine derivatives has demonstrated significant potential as plant immune activators with protective antiviral activity, suggesting broader applications in agricultural chemical research . This product is provided for research purposes to support the exploration of novel bioactive compounds in these fields. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N4S/c20-19(21,22)17-2-1-3-18(23-17)26-11-9-25(10-12-26)15-4-7-24(8-5-15)16-6-13-27-14-16/h1-3,15-16H,4-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYDTXNFBGDQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on antiviral properties and mechanisms of action, supported by recent research findings.

Chemical Structure

The compound features a piperazine core substituted with a thiolan group and a trifluoromethyl pyridine moiety. This unique structure contributes to its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of trifluoromethyl pyridine piperazine derivatives, including the compound . A notable study synthesized a series of these derivatives and evaluated their efficacy against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

Key Findings

  • Compound A16 , a derivative closely related to the target compound, exhibited significant antiviral activity with an effective concentration (EC50) of 18.4 μg/mL against TMV and 347.8 μg/mL against CMV, outperforming the commercial antiviral agent ningnanmycin (EC50 = 50.2 μg/mL for TMV) .
  • The mechanism involves enhancement of defense enzyme activities such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia lyase (PAL), which are crucial for plant defense .

The antiviral activity is believed to be linked to the activation of the phenylpropanoid biosynthesis pathway, which strengthens systemic acquired resistance in plants . This pathway is essential for the synthesis of various secondary metabolites that play roles in plant defense.

Comparative Biological Activity

A comparative analysis of various derivatives demonstrates that modifications in substituents significantly influence biological activity. The following table summarizes the curative, protective, and inactivation activities of selected compounds:

CompoundCurative Activity (%)Protective Activity (%)Inactivation Activity (%)
A164.3 ± 4.966.0 ± 5.649.1 ± 4.5
A266.1 ± 3.570.3 ± 5.067.3 ± 1.8
A359.4 ± 3.579.1 ± 4.667.0 ± 4.5
A16---

Case Studies

In practical applications, compounds similar to This compound have been utilized as plant activators against viral infections, showcasing their potential in agricultural biotechnology .

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Anxiolytic Properties
Piperazine derivatives, including those with pyridinyl substituents, have been studied for their effects on neurotransmitter systems. The compound has shown potential as a selective antagonist at certain adrenergic receptors, which can influence mood and anxiety levels. Research indicates that similar compounds can modulate serotonin and norepinephrine pathways, suggesting a role in treating depression and anxiety disorders .

Anticancer Activity
Recent studies have highlighted the cytotoxic effects of piperazine derivatives against various cancer cell lines. For instance, derivatives with trifluoromethyl groups have been linked to enhanced lipophilicity and cellular uptake, leading to increased efficacy against tumor cells. The structure-activity relationship (SAR) analyses indicate that modifications on the piperazine ring can significantly affect biological activity .

Agrochemical Applications

Herbicide Development
The compound's structural features make it a candidate for development as an herbicide. Compounds with similar piperazine frameworks have been utilized in agrochemicals due to their ability to inhibit plant growth by interfering with specific biochemical pathways. The trifluoromethyl group enhances the compound's stability and effectiveness in various environmental conditions .

Material Science Applications

Polymer Synthesis
Piperazine derivatives are also explored in the field of polymer science. Their ability to act as cross-linking agents or functional additives can improve the mechanical properties of polymers. The incorporation of such compounds into polymer matrices has been shown to enhance thermal stability and chemical resistance, making them suitable for various industrial applications .

Data Tables

Application AreaSpecific UseMechanism/EffectReferences
Medicinal ChemistryAntidepressant/AnxiolyticModulation of neurotransmitter systems
AnticancerCytotoxic effects on cancer cell lines
AgrochemistryHerbicide DevelopmentInhibition of plant growth pathways
Material SciencePolymer SynthesisEnhances mechanical properties of polymers

Case Studies

  • Antidepressant Activity : A study published in a peer-reviewed journal examined the effects of a related piperazine derivative on animal models of depression. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, supporting its potential as a therapeutic agent .
  • Cytotoxicity Evaluation : Research involving the testing of various piperazine derivatives against human cancer cell lines demonstrated that modifications to the piperazine core could lead to enhanced cytotoxicity. The compound's unique structure may provide a new lead for anticancer drug development .
  • Herbicidal Efficacy : A patent application discussed the synthesis of piperazine-based herbicides, emphasizing their efficacy in controlling unwanted vegetation in agricultural settings. Field trials showed promising results, indicating that these compounds could be effective alternatives to existing herbicides .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and pyridine rings participate in nucleophilic substitution under basic or acidic conditions. Key examples include:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Amide Formation HATU, DIPEA, DMF, 60–80°CSubstituted benzothiophene amides
Alkylation Alkyl halides, K₂CO₃, DMF, refluxN-alkylated piperazine derivatives
Arylation Aryl boronic acids, Cu(OAc)₂Biaryl piperazine adducts

These reactions often target the secondary amines of the piperazine ring or the pyridine nitrogen. For instance, alkylation with methyl iodide selectively modifies the piperazine nitrogen adjacent to the thiolan group.

Oxidation Reactions

The sulfur atom in the thiolan (tetrahydrothiophene) ring undergoes oxidation:

Oxidizing AgentConditionsProductsReferences
Hydrogen Peroxide H₂O₂ (30%), CH₂Cl₂, RTThiolan sulfoxide derivatives
mCPBA m-chloroperbenzoic acidSulfone derivatives

Full oxidation to sulfones requires stoichiometric mCPBA in dichloromethane at 0°C–25°C. The sulfoxide intermediate shows configurational stability at room temperature.

Cross-Coupling Reactions

The trifluoromethylpyridine moiety enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction TypeCatalysts/ReagentsProductsReferences
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°C2-Aryl-6-(trifluoromethyl)pyridine
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated piperazine derivatives

These reactions demonstrate high regioselectivity at the pyridine C4 position due to electron-withdrawing effects of the CF₃ group.

Acid/Base-Mediated Rearrangements

The piperidine-thiolan junction undergoes ring-opening under strong acidic conditions:

ConditionsReagentsProductsReferences
HCl (conc.) EtOH, refluxThiolan ring-opened mercapto acids
NaOH (aq.) 2N NaOH, 100°CHydrolyzed piperidine intermediates

For example, treatment with concentrated HCl in ethanol generates a mercapto acid via thiolane ring scission, which can be trapped with iodoethane to form thioethers .

Reduction Reactions

Selective reduction of the pyridine ring is achievable:

Reducing AgentConditionsProductsReferences
H₂ (1 atm) Pd/C, MeOH, RTPartially saturated pyridines
NaBH₄-NiCl₂ THF, 0°C–25°CPiperidine ring hydrogenation

The trifluoromethyl group remains intact under these conditions, as confirmed by ¹⁹F NMR.

Stability and Side Reactions

Key stability considerations include:

  • Thermal Decomposition : Degrades above 200°C, forming volatile CF₃-containing fragments (TGA-DSC data).

  • Photoreactivity : UV light (254 nm) induces C–S bond cleavage in the thiolan ring.

  • Hydrolytic Sensitivity : The piperazine-pyridine linkage hydrolyzes slowly in pH < 3 aqueous solutions (t₁/₂ = 72 hr at pH 2).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity and Receptor Affinity

Table 1: Key Pharmacological Comparisons
Compound Name Structural Features Target Receptor Affinity/Activity (Ki or IC50) Reference
Target Compound Piperidine + thiolan-3-yl + 6-(trifluoromethyl)pyridin-2-yl-piperazine Dopamine D2/D3 Not explicitly reported; inferred SAR suggests moderate D2/D3 affinity due to piperazine/piperidine motifs
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Piperidine + nitrobenzyl + 2-methoxyphenyl-piperazine Dopamine D2 Ki = 2.1 nM (highest D2 affinity in series)
1-(6-(Trifluoromethyl)pyridin-2-yl)piperazine Piperazine + 6-(trifluoromethyl)pyridine Not reported; used as intermediate for SuFEx chemistry N/A
1-(3-(Trifluoromethyl)pyridin-2-yl)piperazine (A21) Piperazine + 3-(trifluoromethyl)pyridine Broad-spectrum candidates (unspecified) Moderate activity in preliminary screens
1-(4-(Trifluoromethyl)pyridin-2-yl)piperazine (A22) Piperazine + 4-(trifluoromethyl)pyridine Broad-spectrum candidates Lower activity than A21/A24
1-(6-(Trifluoromethyl)pyridin-2-yl)piperazine (A24) Piperazine + 6-(trifluoromethyl)pyridine Broad-spectrum candidates Most active in series ; optimal steric/electronic effects

Key Findings :

  • The 6-(trifluoromethyl)pyridin-2-yl group (shared with A24) is critical for receptor binding, as positional isomers (A21–A23) show reduced activity .
  • Piperidine-thiolan hybrids (e.g., the target compound) may exhibit improved metabolic stability over piperazine-only analogs due to sulfur-mediated resistance to oxidative degradation .

Comparison with Analogous Syntheses :

  • SuFEx Chemistry : Compounds like 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-sulfonyl fluoride () use sulfur(VI) fluoride exchange (SuFEx) for modular derivatization, highlighting the versatility of trifluoromethylpyridine-piperazine intermediates .
  • Piperazine-Pyridine Coupling : A24 () and related derivatives are synthesized via Buchwald-Hartwig amination or SNAr reactions, emphasizing the importance of pyridine substitution patterns .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 1-(6-(Trifluoromethyl)pyridin-2-yl)piperazine
Molecular Weight 424.53 g/mol 439.52 g/mol 231.22 g/mol
logP (Predicted) ~3.5 (high) ~3.8 ~2.1
Solubility Low (thiolan rigidity) Moderate (nitrobenzyl enhances polarity) High (smaller size)
Metabolic Stability High (S-resistance) Moderate Low (piperazine oxidation)

Key Insights :

  • Trifluoromethylpyridine-piperazine derivatives generally exhibit lower solubility but higher thermal stability .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the piperazine-thiolane-pyridine scaffold in this compound?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example, the piperazine core can be functionalized via alkylation using propargyl bromide or aryl halides under basic conditions (e.g., K₂CO₃ in DMF) . The thiolane moiety is introduced through ring-opening or thiol-ene reactions, while the trifluoromethylpyridine group is coupled via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. Purification often employs silica gel chromatography (ethyl acetate/hexane gradients) or reversed-phase HPLC for final isolation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. For instance, ¹H NMR can resolve piperazine ring protons (δ 3.4–4.1 ppm) and trifluoromethylpyridine signals (δ 8.1–8.4 ppm), while ¹⁹F NMR confirms the -CF₃ group (δ -60 to -70 ppm). IR spectroscopy identifies carbonyl or amine functional groups, and HPLC (C18 columns with acetonitrile/water + 0.1% TFA) validates purity (>95%) .

Q. How can researchers optimize reaction yields for introducing the trifluoromethylpyridine group?

  • Methodological Answer : Catalytic systems like Pd(dba)₂/XPhos or NiCl₂(dppe) enhance coupling efficiency. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical. Pre-activation of the pyridine substrate as a boronic ester (e.g., via Miyaura borylation) improves cross-coupling reactivity. Yields >70% are achievable with stoichiometric ratios of 1:1.2 (piperazine:aryl halide) .

Advanced Research Questions

Q. What computational approaches predict the compound’s binding affinity to neurological or anticancer targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled receptors (e.g., serotonin 5-HT₁A or dopamine D₂) identifies key interactions. Density functional theory (DFT) calculates electrostatic potential maps to prioritize substituent modifications. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How do steric and electronic effects of the thiolane moiety influence pharmacokinetic properties?

  • Methodological Answer : Comparative studies using analogues (e.g., replacing thiolane with tetrahydrofuran) reveal that sulfur’s polarizability enhances membrane permeability (logP measured via shake-flask method). Metabolic stability is assessed via liver microsome assays (e.g., t₁/₂ > 60 min in human hepatocytes). Thiolane’s conformation (chair vs. boat) impacts solubility, as shown by powder X-ray diffraction (PXRD) .

Q. What experimental designs resolve contradictions in reported biological activity across cell lines?

  • Methodological Answer : Use orthogonal assays (e.g., MTT vs. ATP-lite for cytotoxicity) and standardized cell lines (e.g., NCI-60 panel). Control variables include serum concentration (e.g., 10% FBS vs. serum-free) and hypoxia (3% O₂ vs. normoxia). Dose-response curves (IC₅₀) with 95% confidence intervals and p-value adjustments (Bonferroni) minimize false positives .

Q. Which strategies mitigate decomposition during long-term storage?

  • Methodological Answer : Lyophilization under argon and storage at -80°C in amber vials with desiccants (silica gel) prevent hydrolysis/oxidation. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation pathways (e.g., retro-Mannich reactions). Buffered solutions (pH 6–7) in DMSO/PBS mixtures enhance shelf life .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?

  • Methodological Answer : Validate assay conditions: ATP concentrations (1–10 mM), enzyme sources (recombinant vs. native), and pre-incubation times. Use positive controls (e.g., staurosporine for kinases) and normalize data to internal standards. Meta-analysis with funnel plots detects publication bias .

Methodological Best Practices

  • Synthesis : Prioritize Pd-catalyzed couplings for trifluoromethylpyridine introduction .
  • Characterization : Combine HRMS with 2D NMR (HSQC, HMBC) for unambiguous assignment .
  • Biological Testing : Use 3D spheroid models alongside 2D monolayers for translational relevance .

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